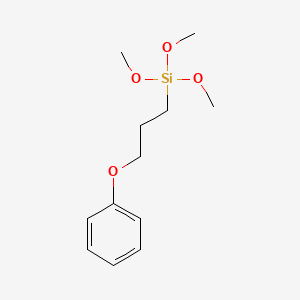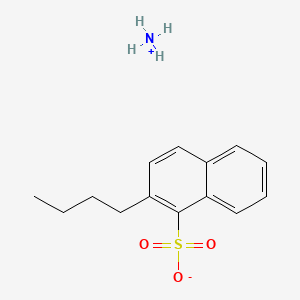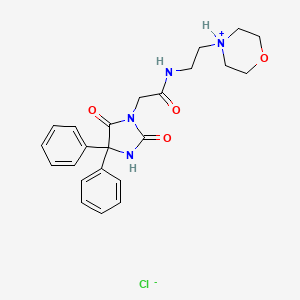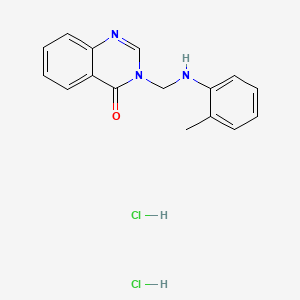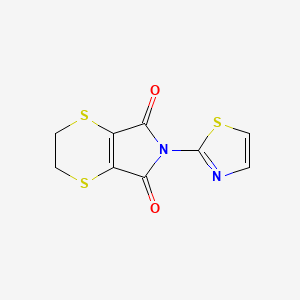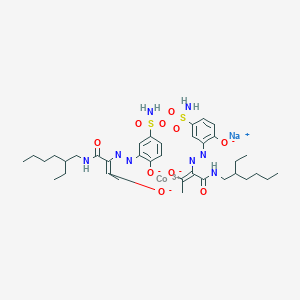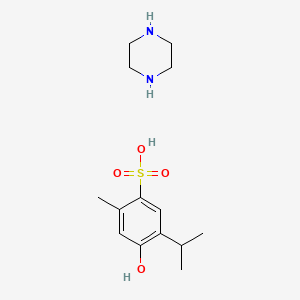
6-Methyl-1,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,4-dihydroquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family This compound features a quinazoline core with a methyl group at the 6th position and a hydrogen atom at the 1 and 4 positions of the ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of anthranilic acid with acetic anhydride followed by cyclization. The reaction typically requires heating under reflux conditions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 2-aminobenzylamine, with appropriate reagents to form the quinazoline core.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4(1H,3H)-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinazoline-2,4(1H,3H)-dione derivatives.
Reduction Products: 1,4-Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazolines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Methyl-1,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can vary widely, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methylquinazoline
4-Methylquinazoline
2,4-Dimethylquinazoline
2,6-Dimethylquinazoline
Propriétés
Numéro CAS |
1150617-85-8 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
6-methyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11) |
Clé InChI |
IABWOGLOHAEUJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



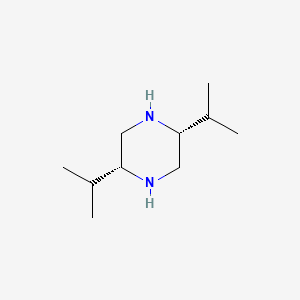
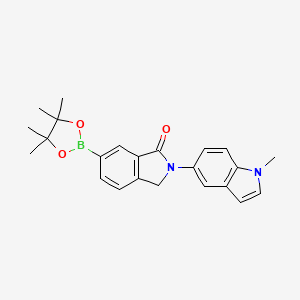
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)

